N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under reflux conditions in ethanol . The reaction is usually catalyzed by an acid, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole (TNBP)
Uniqueness
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of tert-butyl groups enhances its stability and lipophilicity, while the hydroxyphenyl moiety contributes to its antioxidant activity .
Properties
Molecular Formula |
C30H36N6O2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C30H36N6O2/c1-18-26(19(2)36(35-18)21-12-10-9-11-13-21)24-16-25(33-32-24)28(38)34-31-17-20-14-22(29(3,4)5)27(37)23(15-20)30(6,7)8/h9-17,37H,1-8H3,(H,32,33)(H,34,38)/b31-17+ |
InChI Key |
IFMPMFNZLAADQE-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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